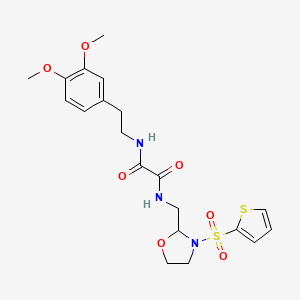

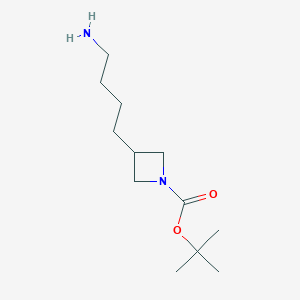

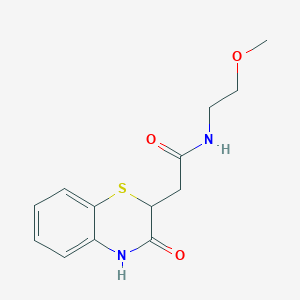

![molecular formula C17H9ClF3NO2S B2923997 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 950286-99-4](/img/structure/B2923997.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide” is a small molecule that has been found to alter chromatin acetylation directly . It is considered useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, which participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Another method involves the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on Gene Expression

- NF-kappaB and AP-1 Gene Expression Inhibition : A study explored the structure-activity relationship of compounds related to N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide. They focused on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability. The research found that certain modifications at specific positions of the compound's structure retained or enhanced activity, while others led to a loss of activity (Palanki et al., 2000).

Synthesis and Characterization of Polymers

- Polyamide, Polyimides, and Polyazomethine Synthesis : Another research involved the synthesis and characterization of polyamide, polyimides, and polyazomethine with phenyl pendent groups derived from similar compounds. These polymers were found to be amorphous, soluble in polar aprotic solvents, and exhibited high thermal stability (Spiliopoulos & Mikroyannidis, 1996).

Antipathogenic Activity

- Antipathogenic Properties : A study synthesized and characterized acylthioureas related to the compound and tested them for interaction with bacterial cells. The results demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

- Crystal Structure of Related Compounds : Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar, was conducted. This included the characterization of the compounds and a detailed crystal structure analysis of one specific derivative (Özer, Arslan, VanDerveer, & Külcü, 2009).

Insecticidal Activity

- Methylene Group Modifications and Insecticidal Activity : A study focused on the oxidation and functional group transformation of compounds closely related to this compound, revealing their potential as broad-spectrum insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The trifluoromethyl group in the compound may enhance its binding affinity to its targets, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution .

Result of Action

Similar compounds have been shown to exert various biological effects, such as analgesic efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds can participate in efficient methodologies for the synthesis of other compounds

Cellular Effects

It has been suggested that similar compounds may have neurotrophic effects in cellular models of Parkinson’s Disease .

Molecular Mechanism

It is known that similar compounds can activate the histone acetyltransferase (HAT) activity of p300/CBP, which is a key player in gene expression .

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF3NO2S/c18-13-6-5-10(8-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-8H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHCCNSMFFMDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

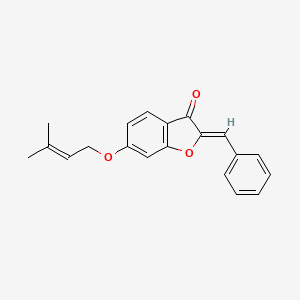

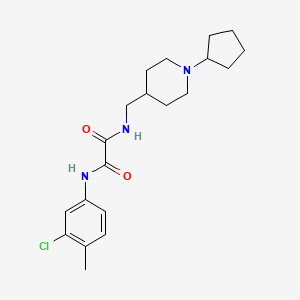

![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)

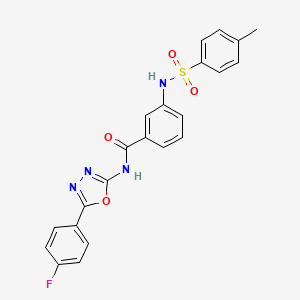

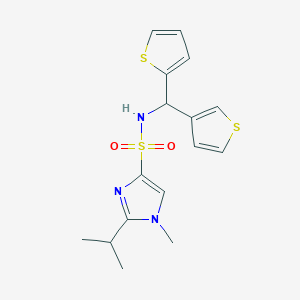

![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)

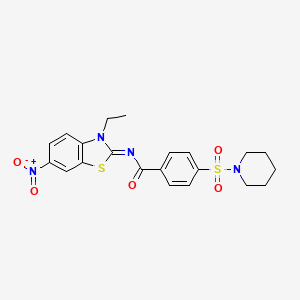

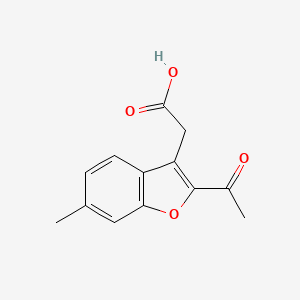

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)

![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)